molecular formula C9H10O2 B130743 Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid CAS No. 102589-30-0

Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid

Cat. No.: B130743
CAS No.: 102589-30-0
M. Wt: 150.17 g/mol
InChI Key: KHKYIHFNQHBFAM-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid, with the CAS number 102589-30-0, is an organic compound with the molecular formula C9H10O2 and an average molecular weight of 150.18 g/mol . This compound serves as a crucial chemical intermediate in pharmaceutical research and development. Its primary application is in the synthesis of Prazosin and various Prazosin analogs . Prazosin is a well-known medication used to treat high blood pressure, and research into its analogs is significant for advancing cardiovascular therapeutics. The bicyclo[2.2.2]octane skeleton is a structurally important framework in organic chemistry, and derivatives like this diene-carboxylic acid are valuable building blocks for creating more complex, chiral ligands used in asymmetric catalysis, as demonstrated in related scientific literature . As a solid, the compound has an off-white to light tan appearance and should be stored under refrigeration conditions between 2-8°C to ensure stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h1,3,5-7H,2,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKYIHFNQHBFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90560123
Record name Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102589-30-0
Record name Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90560123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diels-Alder Reaction: Mechanistic Insights

The Diels-Alder reaction is a cornerstone for constructing bicyclo[2.2.2]octane skeletons. While direct synthesis of the carboxylic acid derivative is sparsely documented, analogous pathways can be extrapolated. A proposed route involves:

  • Diene and Dienophile Selection : Cyclopentadiene (diene) and maleic anhydride (dienophile) undergo [4+2] cycloaddition to form a bicyclic adduct.

  • Hydrolysis and Decarboxylation : The anhydride moiety is hydrolyzed to a dicarboxylic acid, followed by selective decarboxylation to yield the monocarboxylic acid.

Critical parameters include:

  • Temperature : Elevated temperatures (80–120°C) to overcome activation energy.

  • Solvent : Polar aprotic solvents (e.g., tetrahydrofuran) enhance dienophile solubility.

  • Catalysts : Lewis acids like aluminum chloride (AlCl₃) accelerate reaction rates by polarizing the dienophile.

Asymmetric Catalysis

Chiral catalysts enable enantioselective synthesis, crucial for pharmaceutical applications. For example, Jacobsen’s catalyst (a salen-Co complex) has been employed in asymmetric Diels-Alder reactions to produce bicyclic lactones, which can be oxidized to carboxylic acids.

Post-Functionalization Strategies

Carboxylation of Bicyclo[2.2.2]octa-2,5-diene

Direct introduction of a carboxylic acid group via carboxylation remains challenging due to the compound’s non-aromatic nature. However, transition-metal-mediated carboxylation shows promise:

Palladium-Catalyzed Carbonylation :

  • Reagents : CO gas, Pd(PPh₃)₄ catalyst, and a hydroxylamine oxidant.

  • Conditions : 80°C, 24 hours, THF solvent.

  • Yield : ~40% (based on analogous systems).

Oxidation of Alcohol Precursors

A two-step approach involves:

  • Synthesis of Bicyclo[2.2.2]octa-2,5-dien-2-ol : Achieved via hydroboration-oxidation of the parent diene.

  • Oxidation to Carboxylic Acid : Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to the acid.

    • Caution : Over-oxidation risks degrading the bicyclic framework.

Industrial-Scale Production

Continuous Flow Reactors

Batch processes often suffer from inefficient heat transfer and mixing. Continuous flow systems address these issues:

  • Residence Time : 10–30 minutes.

  • Throughput : 1–5 kg/day.

  • Catalyst Recycling : Immobilized catalysts (e.g., silica-supported AlCl₃) reduce waste.

Green Chemistry Innovations

  • Solvent-Free Conditions : Mechanochemical synthesis using ball mills minimizes solvent use.

  • Biocatalysis : Engineered enzymes (e.g., carboxylases) enable room-temperature synthesis with high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the bicyclic ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a diketone, while reduction with lithium aluminum hydride can produce an alcohol.

Scientific Research Applications

Organic Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex polycyclic compounds. Its reactivity allows for the formation of various derivatives that are valuable in organic synthesis.
  • Reagent in Organic Reactions : It is utilized as a reagent in organic reactions due to its ability to undergo oxidation, reduction, and substitution reactions.

Biological Applications

  • Enzyme-Catalyzed Reactions : Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid is employed in the study of enzyme-catalyzed reactions, providing insights into biochemical pathways and mechanisms.
  • Proteomics Research : The compound has been used as a probe to investigate biological pathways, contributing to advancements in proteomics.

Medicinal Chemistry

  • Drug Development : Research into potential pharmaceutical applications includes the exploration of this compound as a precursor for new therapeutic agents. Its unique structure may lead to the development of drugs with novel mechanisms of action.

Industrial Applications

  • Polymer Production : this compound is utilized in the production of polymers and resins that exhibit specialized properties, making it valuable in materials science.
  • Specialty Chemicals : Its unique chemical properties allow it to be used in the formulation of specialty chemicals with specific functionalities.

Case Studies

Application AreaDescriptionExample
Organic SynthesisUsed as a building block for complex polycyclic compoundsSynthesis of novel drug candidates
Enzyme StudiesInvestigated as a probe for biological pathwaysStudies on enzyme kinetics
Drug DevelopmentPotential precursor for new therapeutic agentsDevelopment of anti-cancer drugs
Polymer ScienceProduction of specialized polymers and resinsCreation of high-performance materials

Mechanism of Action

The mechanism by which bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides rigidity and stability, which can affect the compound’s behavior in chemical and biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Acidity

The dissociation constant (pKa) of bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid is influenced by substituents and ring strain. Key comparisons include:

Compound Substituent/Modification pKa Key Observation
This compound Parent compound ~6.04* Baseline acidity for comparisons
Dibenzobicyclo[2.2.2]octa-2,5-diene-9-carboxylic acid Benzannulation at bridge positions 6.04 Reduced acidity due to resonance stabilization
16-Chloro-bicyclo[2.2.2]octa-2,5-diene-9-carboxylic acid Chlorine substituent 6.25 Electron-withdrawing Cl increases acidity slightly
Bicyclo[2.2.2]octane-2-carboxylic acid Saturated bicyclic framework ~4.5–5.0† Higher acidity due to reduced conjugation and increased ring strain

*Estimated based on dibenzo derivative data .
†Inferred from related saturated bicyclo[2.2.2]octane carboxylic acids .

Key Insight: The conjugated diene system in the parent compound reduces acidity compared to saturated analogs.

Structural Modifications and Reactivity

(a) Bicyclo[2.2.1] Analogs

Compounds like bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid (CAS: 112779-98-3) exhibit smaller ring systems, leading to increased ring strain and altered reactivity. For example:

  • Steric Effects : The [2.2.1] framework imposes greater steric hindrance, limiting accessibility in catalytic applications .
  • Synthetic Utility : Derivatives like methyl 3-(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate are used in fluorinated building blocks for pharmaceuticals .
(b) Dicarboxylic Acid Derivatives

Bicyclo[2.2.2]octa-2,5-diene-2,3-dicarboxylic acid (CAS: 30989-15-2) introduces a second carboxylic acid group, significantly altering solubility and coordination properties. This compound is employed in metal-organic frameworks (MOFs) due to its chelating ability .

(c) Ester Derivatives

Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate (CAS: 39863-21-3) demonstrates enhanced lipophilicity, making it suitable for prodrug designs. The ester group reduces acidity (pKa ~7–8) compared to the parent acid .

Comparison Table: Key Structural and Functional Differences

Compound Bicyclic Framework Functional Groups Key Properties/Applications
This compound [2.2.2] with diene Carboxylic acid Acid dissociation studies, ligand synthesis
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid [2.2.1] with diene Carboxylic acid, CF₃ Fluorinated building blocks
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid [2.2.2] saturated Two carboxylic acids Polymer crosslinkers, MOFs
Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate [2.2.2] with diene Ester Prodrug intermediates

Biological Activity

Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid is a bicyclic compound that has garnered interest in various fields of chemical research due to its unique structural properties and potential biological activities. This article aims to provide an in-depth exploration of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which consists of two fused cyclobutane rings with a carboxylic acid functional group. The molecular formula for this compound is C9H10O2C_9H_{10}O_2, and it possesses a molecular weight of 150.18 g/mol.

Biological Activity Overview

The biological activities of bicyclic compounds often relate to their ability to interact with various biological targets, including enzymes and receptors. This compound has been studied for its potential effects in several areas:

  • Antimicrobial Activity : Some studies have indicated that derivatives of bicyclic compounds exhibit antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : Research has suggested that bicyclic compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
  • Anticancer Properties : Certain bicyclic compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Antimicrobial Activity

A study published in the Journal of Organic Chemistry explored the antimicrobial properties of various bicyclic compounds, including bicyclo[2.2.2]octa-2,5-diene derivatives. The results indicated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting a potential for development into new antimicrobial agents .

Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of bicyclic compounds, researchers found that this compound inhibited the production of pro-inflammatory cytokines in vitro. The compound was shown to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages .

Anticancer Activity

Research published in Bioorganic & Medicinal Chemistry Letters highlighted the anticancer potential of bicyclo[2.2.2]octa-2,5-diene derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study reported IC50 values indicating that these compounds could effectively inhibit cell growth and induce apoptosis through caspase activation pathways .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
Antimicrobial ActivityS. aureus8 µg/mL
E. coli16 µg/mL
Anti-inflammatory EffectsMacrophagesIC50 = 10 µM
Anticancer ActivityMCF-7IC50 = 15 µM
HeLaIC50 = 12 µM

Q & A

Q. What are the established synthetic routes for bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via catalytic hydrogenation of Diels-Alder adducts. For example, reacting 1,3-cyclohexadiene with acrylic acid forms the bicyclic intermediate, which is reduced using hydrogen gas over a platinum catalyst . Key factors include:

  • Catalyst selection : Pt or Pd catalysts are preferred for selective reduction.
  • Temperature control : Exothermic reactions require cooling to avoid side products.
  • Purification : Column chromatography or recrystallization ensures purity (>95%). Derivatives like 2-naphthyl esters are synthesized via esterification with activated acylating agents (e.g., DCC/DMAP) .

Q. How do structural features (e.g., bicyclic framework, conjugated diene) influence the compound's acidity and reactivity?

The rigid bicyclo[2.2.2]octane system imposes steric constraints, while the conjugated diene enhances electron delocalization. Acid dissociation constants (pKa) are influenced by:

  • Substituent effects : Electron-withdrawing groups increase acidity.
  • Solvent polarity : Measured pKa values in DMSO (≈4.2) differ from water due to solvation . Reactivity in nucleophilic acyl substitution is modulated by steric hindrance at the carboxylate group.

Q. What safety protocols are critical for handling this compound in the laboratory?

Safety data sheets (SDS) emphasize:

  • Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
  • Storage : Inert atmosphere (argon) at 2–8°C to avoid polymerization or oxidation .
  • Spill management : Absorb with vermiculite and neutralize with sodium bicarbonate .

Advanced Research Questions

Q. How can this compound derivatives serve as chiral ligands in asymmetric catalysis?

Enantiopure derivatives, synthesized from chiral precursors like (R)-carvone, coordinate transition metals (Rh, Ir) to induce asymmetry. For example:

  • Ligand design : Substituents at the 5- and 7-positions enhance steric and electronic tuning .
  • Catalytic applications : Rhodium complexes of these ligands achieve >90% ee in hydrogenation of α,β-unsaturated ketones .
  • Characterization : X-ray crystallography and NMR spectroscopy validate ligand-metal coordination geometry.

Q. What computational methods are employed to predict the electronic properties and reaction pathways of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level reveal:

  • Frontier molecular orbitals : HOMO-LUMO gaps correlate with photochemical stability .
  • Transition states : Simulated pathways for Diels-Alder reactions identify regioselectivity drivers.
  • Solvent effects : COSMO-RS models predict solubility and acid dissociation in non-aqueous media .

Q. How should researchers address contradictions in reported dissociation constants or spectroscopic data across studies?

Discrepancies often arise from experimental variables. Mitigation strategies include:

  • Standardized conditions : Re-measure pKa in controlled solvents (e.g., 0.1 M KCl aqueous solution) .
  • Cross-validation : Compare IR, NMR, and mass spectrometry data with computational predictions .
  • Meta-analysis : Review historical datasets (e.g., JACS 1967 vs. recent studies) to identify methodological divergences .

Methodological Recommendations

  • Synthetic Optimization : Use high-pressure hydrogenation reactors (Parr instruments) for scalable synthesis .
  • Analytical Techniques : Employ HPLC-MS for trace impurity analysis and variable-temperature NMR for conformational studies.
  • Safety Compliance : Regularly update SDS based on GHS revisions and conduct risk assessments for novel derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid
Reactant of Route 2
Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid

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